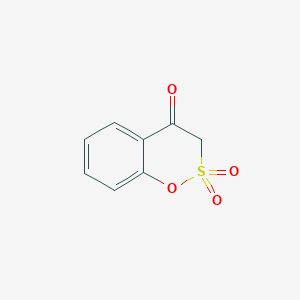

3-硝基苯甲酰异氰酸酯

描述

Synthesis Analysis

The synthesis of isocyanates can be achieved through various methods. For instance, alkyl isocyanates can be prepared by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . Another method involves the oxidation of isonitriles to isocyanates using DMSO as the oxidant, catalyzed by trifluoroacetic anhydride . A more sustainable method involves the use of isocyanides, elemental sulfur, and amines to convert isocyanides to isothiocyanates .

Chemical Reactions Analysis

Isocyanates can react with other small molecules like water, alcohols, and amines, which are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The reactions between substituted isocyanates (RNCO) and other small molecules can proceed via three fundamental mechanisms depending on the acidity and nucleophilicity of the particular HX and the basicity of the catalyst B .

科学研究应用

光化学和光标记

3-硝基苯甲酰异氰酸酯因其光化学特性而受到研究,特别是在光标记程序的背景下。相关化合物的光化学,例如 3-硝基苯甲酰叠氮化物,表明它们在辐照下会发生光柯蒂斯重排,形成类似的异氰酸酯并产生亚氮烯。这些亚氮烯显示出插入未活化的碳氢键、捕获亲核试剂和加成到烯烃的潜力。这一特性使它们适用于光标记剂中的亲脂性位点标记 (Woelfle, Sauerwein, Autrey, & Schuster, 1988)。

抗炎和镇痛剂的合成

在药物研究中,3-硝基苯甲酰异氰酸酯用于合成具有潜在抗炎和镇痛特性的化合物。例如,它参与捕获异氰酸酯以合成氨基甲酸酯,这是合成 zileuton 类似物和其他治疗性化合物的步骤 (Fakhr, Radwan, El-batran, Abd el-Salam, & El-Shenawy, 2009)。

电化学研究

像 3-硝基苯甲酰异氰酸酯这样的化合物的电化学行为也是一个重要的研究领域。例如,硝基苯甲酰基团因其在保护功能性羟基中的作用而受到探索。此类研究对于理解这些化合物的电化学性质和潜在应用至关重要 (Jorge & Stradiotto, 1996)。

化学合成和催化

3-硝基苯甲酰异氰酸酯在各种化合物的合成中发挥作用。例如,它用于合成苯甲酰基、甲氧基苯甲酰基和硝基苯甲酰基氨基甲酸酯。这些化合物在不同的化学反应中具有应用,例如三津野反应,其中它们被研究为胺合成子 (Koppel et al., 1993)。

聚合物科学

在聚合物科学领域,3-硝基苯甲酰异氰酸酯衍生物用于合成热稳定的芳族聚(酰亚胺酰苯并咪唑)共聚物。这些共聚物由于其在各种溶剂中的溶解性和高热稳定性而具有应用,使其适用于高级材料和工业应用 (Wang & Wu, 2003)。

动力学和机理研究

涉及 3-硝基苯甲酰异氰酸酯和相关化合物的反应的动力学和机理也是重要的研究领域。了解这些反应的动力学和机理,例如柯蒂斯重排,对于开发新的合成方法和应用至关重要 (Pavlyukova, Kudryavtseva, & Ostrovskii, 2022)。

分析化学

3-硝基苯甲酰异氰酸酯衍生物在分析化学中也相关,特别是在色谱和质谱中。它们用于测定各种化合物,展示了 3-硝基苯甲酰异氰酸酯在分析方法中的多功能性和重要性 (Hayen, Jachmann, Vogel, & Karst, 2003)。

安全和危害

While specific safety and hazard information for “3-Nitrobenzoyl isocyanate” was not found, general safety measures for handling isocyanates include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and in case of inadequate ventilation, wearing respiratory protection .

Relevant Papers

Several papers have been published on the topic of isocyanates, including their synthesis, reactions, and applications . These papers highlight the increasing interest in this field, particularly in the development of bio-based isocyanates and polyurethanes .

属性

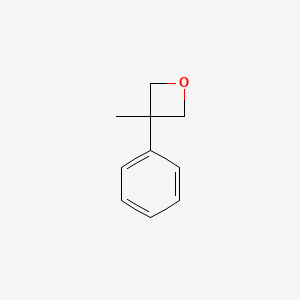

IUPAC Name |

3-nitrobenzoyl isocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-5-9-8(12)6-2-1-3-7(4-6)10(13)14/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISURQQTGOWXAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503367 | |

| Record name | 3-Nitrobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrobenzoyl isocyanate | |

CAS RN |

5843-49-2 | |

| Record name | 3-Nitrobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate](/img/structure/B3031567.png)